Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a unique combination of benzothiazole and thiophene rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of benzothiazole derivatives can vary depending on the specific compound and its targets. For instance, some benzothiazole derivatives have been found to inhibit ATP-phosphoribosyl transferase (ATP-PRTase), a key enzyme in the biosynthesis of histidine . .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis . .
Result of Action
The result of a compound’s action can be observed at the molecular and cellular levels. For instance, some benzothiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to exhibit a wide range of effects on various types of cells and cellular processes . These effects can include influences on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole and thiophene intermediates. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The thiophene ring can be synthesized through various cyclization reactions involving sulfur-containing precursors .
Industrial Production Methods
Industrial production of this compound may utilize more efficient and scalable methods, such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share structural similarities and exhibit similar biological activities.
Thiophene derivatives: Compounds such as 2-aminothiophene and thiophene-2-carboxylic acid are structurally related and have comparable chemical properties.
Uniqueness
Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate is unique due to its combined benzothiazole and thiophene rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-(1,3-benzothiazole-2-carbonylamino)-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c1-25-20(24)17-14(11-16(26-17)12-7-3-2-4-8-12)21-18(23)19-22-13-9-5-6-10-15(13)27-19/h2-11H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWJFLJZFFCZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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